molecular formula C6H9Cl2N3 B1377153 5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride CAS No. 1427379-56-3

5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride

Cat. No. B1377153
M. Wt: 194.06 g/mol
InChI Key: LAHWRPBDPKWDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride” is likely to be a solid crystalline substance at room temperature. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted at the 3-position with a cyclopropyl group and at the 5-position with a chloromethyl group. The presence of the hydrochloride indicates that this compound is likely a salt, which could enhance its solubility in polar solvents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a chloromethyl group, and a cyclopropyl group. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the chloromethyl group, which is a good leaving group, and the 1,2,4-triazole ring, which can act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the hydrochloride salt could enhance its solubility in polar solvents. The 1,2,4-triazole ring could contribute to its stability and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    The compound serves as an important intermediate for preparing pesticides. Its synthesis involves hydroxymethylation and reaction with thioyl chloride, showing high yields over 92.3% (Z. Ying, 2004).

  • Formation of Heterocycles

    This compound is used in the synthesis of new heterocycles, such as tris[1,2,4]triazolo[1,3,5]triazines, which have applications in various chemical reactions and potential uses in material science (V. A. Tartakovsky et al., 2005).

  • Antimicrobial Activity

    Novel 1,2,4-triazoles, derived from this compound, have been evaluated for antimicrobial activities against various bacteria and fungi, showing promising results (Ahmed A. M. El-Reedy & N. Soliman, 2020).

  • Energetic Salts Synthesis

    It's used in the preparation of triazolyl-functionalized energetic salts, which are characterized by good thermal stability and high density, implying potential applications in materials and engineering fields (Ruihu Wang et al., 2007).

  • Antioxidative and Antimicrobial Properties

    Derivatives of this compound have shown significant antioxidative and antimicrobial activities, suggesting their potential in pharmaceutical and biochemical applications (N. Yildirim, 2020).

Future Directions

The study of triazole derivatives is a vibrant field due to their diverse biological activities. Future research could focus on exploring the biological activity of this compound and optimizing its synthesis .

properties

IUPAC Name

5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3.ClH/c7-3-5-8-6(10-9-5)4-1-2-4;/h4H,1-3H2,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHWRPBDPKWDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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